molecular formula C21H19NO4 B1201291 Oxarbazole CAS No. 35578-20-2

Oxarbazole

Cat. No. B1201291
CAS RN: 35578-20-2
M. Wt: 349.4 g/mol
InChI Key: ZNHCPKKNDKCPDG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of oxarbazole involves several steps. One common method includes the cyclization and dehydration of α-acylamino ketones. This process can be induced using anhydrous hydrogen fluoride, polyphosphoric acid, or phosgene, while dehydrating agents such as sulfuric acid, phosphorus trichloride, phosphorus oxychloride, or thionyl chloride are frequently used . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

Oxarbazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various dehydrating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The exact mechanism of action of oxarbazole is not fully understood. it is known that this compound is absorbed and metabolized in the body, with its major urinary metabolite being 9-benzoyl-1,2,3,4-tetrahydro-6-hydroxycarbazole-3-carboxylic acid . The molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Oxarbazole can be compared with other similar compounds, such as:

This compound’s uniqueness lies in its specific chemical structure and the resulting pharmacokinetic properties, which differ from those of other similar compounds.

properties

CAS RN

35578-20-2

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

9-benzoyl-6-methoxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid

InChI

InChI=1S/C21H19NO4/c1-26-15-8-10-19-17(12-15)16-11-14(21(24)25)7-9-18(16)22(19)20(23)13-5-3-2-4-6-13/h2-6,8,10,12,14H,7,9,11H2,1H3,(H,24,25)

InChI Key

ZNHCPKKNDKCPDG-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N(C3=C2CC(CC3)C(=O)O)C(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=C2CC(CC3)C(=O)O)C(=O)C4=CC=CC=C4

synonyms

9-benzoyl-1,2,3,4-tetrahydro-6-methoxycarbazole-3-carboxylic acid
oxarbazole

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 75 g. of benzaldehyde 1-benzoyl-1-(4-methoxyphenyl)hydrazone and 42.6 g. of cyclohexanone-4-carboxylic acid in one liter of acetic acid saturated with hydrogen chloride was heated under reflux for three hours during which time hydrogen chloride was continually passed through the solution. The solution was poured into four liters of ice-water and the resulting solid was collected by filtration to give 47.4 g. of the title compound; m.p. 218°-220°C. (methyl alcohol).
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benzaldehyde 1-benzoyl-1-(4-methoxyphenyl)hydrazone
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